molecular formula C5H12N2O2 B1201124 2-(Dimethylamino)ethyl carbamate CAS No. 4220-32-0

2-(Dimethylamino)ethyl carbamate

Cat. No.: B1201124
CAS No.: 4220-32-0
M. Wt: 132.16 g/mol
InChI Key: LPVCCSSTZWTHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)ethyl carbamate is an organic compound with the molecular formula C5H12N2O2. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its ability to form stable carbamate esters, which are useful in numerous synthetic and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)ethyl carbamate typically involves the reaction of dimethylamine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows: [ \text{Dimethylamine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow system. This method involves the reaction of dimethylamine with ethyl chloroformate in the presence of a suitable catalyst. The process is designed to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)ethyl carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(Dimethylamino)ethyl carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate esters with the active site serine residues. This inhibition prevents the enzyme from catalyzing its substrate, leading to a decrease in enzymatic activity. The pathways involved include the formation of a covalent bond between the carbamate group and the enzyme’s active site .

Comparison with Similar Compounds

  • N-Demethylcarbachol
  • Carbamic acid 2-(dimethylamino)ethyl ester
  • 2-(Dimethylamino)ethyl N-(4-chloro-2-methylphenyl)carbamate

Comparison: 2-(Dimethylamino)ethyl carbamate is unique due to its specific molecular structure, which allows it to form stable carbamate esters. This property makes it particularly useful in enzyme inhibition studies and as a building block in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various applications .

Properties

IUPAC Name

2-(dimethylamino)ethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7(2)3-4-9-5(6)8/h3-4H2,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVCCSSTZWTHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66840-27-5 (mono-hydrochloride)
Record name N-Demethylcarbachol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70195033
Record name N-Demethylcarbachol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4220-32-0
Record name Carbamic acid, 2-(dimethylamino)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4220-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Demethylcarbachol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Demethylcarbachol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)ethyl carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-DEMETHYLCARBACHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y60Z74U51E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)ethyl carbamate
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)ethyl carbamate
Reactant of Route 3
Reactant of Route 3
2-(Dimethylamino)ethyl carbamate
Reactant of Route 4
Reactant of Route 4
2-(Dimethylamino)ethyl carbamate
Reactant of Route 5
Reactant of Route 5
2-(Dimethylamino)ethyl carbamate
Reactant of Route 6
Reactant of Route 6
2-(Dimethylamino)ethyl carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.